4-(3-Fluoro-4-methylphenyl)benzonitrile
Description
4-(3-Fluoro-4-methylphenyl)benzonitrile is a benzonitrile derivative featuring a fluorinated and methyl-substituted biphenyl framework. The benzonitrile group (-C≡N) acts as a strong electron-withdrawing moiety, while the 3-fluoro-4-methylphenyl substituent introduces steric and electronic modulation.
Properties
IUPAC Name |
4-(3-fluoro-4-methylphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c1-10-2-5-13(8-14(10)15)12-6-3-11(9-16)4-7-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAECPXFOMDFTCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718377 | |
| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-56-9 | |
| Record name | [1,1′-Biphenyl]-4-carbonitrile, 3′-fluoro-4′-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methylphenyl)benzonitrile typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with a suitable nitrile source under specific conditions. One common method is the reaction of 3-fluoro-4-methylbenzaldehyde with sodium cyanide in the presence of a catalyst such as copper(I) cyanide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-methylphenyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluoro and methyl groups on the benzene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Major Products Formed
Oxidation: Formation of 4-(3-Fluoro-4-methylphenyl)benzoic acid.
Reduction: Formation of 4-(3-Fluoro-4-methylphenyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(3-Fluoro-4-methylphenyl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-methylphenyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Electronic Comparison
| Compound | Molecular Weight (g/mol) | Key Substituents | Application Domain |
|---|---|---|---|
| 4-(3-Fluoro-4-methylphenyl)benzonitrile | 225.24 | 3-Fluoro-4-methylphenyl | Understudied |
| 4-[(3-Fluoro-4-methylphenyl)amino]butanenitrile | 221.25 | Amino, butanenitrile | Antiviral agents |
| 2-Chloro-4-(3-fluoro-4-methylphenyl)benzonitrile | 259.68 | 2-Chloro | Agrochemicals |
| MOT | 309.34 | Thiophene, 4-methoxyphenyl | Optoelectronics |
| Compound A | 291.32 | Vinylcyanide, furan | NLO materials |
Biological Activity
4-(3-Fluoro-4-methylphenyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound features a benzonitrile core with a fluorinated and methyl-substituted phenyl group. The presence of these substituents can influence the compound's biological activity and interaction with various molecular targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that benzonitriles can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 25 µg/mL |
| This compound | S. aureus | 30 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. One notable study found that similar compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study:
In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines, with an IC50 value indicating effective cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction via caspase pathway |
| MDA-MB-231 | 12 | Cell cycle arrest in G2/M phase |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Studies have shown that modifications to the phenyl ring can significantly affect potency.
Key Findings:
- Fluorination at the para position enhances binding affinity to target proteins.
- Methyl substitution increases lipophilicity, improving cellular uptake.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
